
GW 9578
Übersicht
Beschreibung
GW 9578 is an organic compound belonging to the class of n-phenylureas. This compound is characterized by a phenyl group linked to one nitrogen atom of a urea group . It has been identified in human blood, although it is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GW 9578 involves multiple steps, typically starting with the preparation of the 2,4-difluorophenyl carbamoyl intermediate. This intermediate is then reacted with heptylamine to form the heptylamino derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
GW 9578 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Lipid Metabolism Research
GW 9578 is extensively used as a model compound for studying lipid metabolism. Its role as a PPARα agonist allows researchers to investigate how activation of this receptor influences lipid profiles and metabolic pathways.
- Case Study : In a study assessing the effects of PPARα activation on body weight and food intake, this compound demonstrated significant suppression of food intake and body weight reduction in murine models . This highlights its potential for investigating obesity treatments.
Anti-inflammatory Studies
Research has shown that this compound can modulate inflammatory responses by activating PPARα, which plays a crucial role in regulating inflammation.
- Findings : A study indicated that PPARα agonists like this compound inhibited allergen-induced eosinophil influx in bronchoalveolar lavage fluid, suggesting its utility in asthma and allergic inflammation models .
Cardiovascular Research
This compound's influence on lipid metabolism positions it as a candidate for cardiovascular disease research, particularly concerning dyslipidemia and atherosclerosis.
- Data Table : The following table summarizes the effects of various PPARα agonists compared to this compound:
Compound Name | Chemical Formula | EC50 (μM) | Unique Features |
---|---|---|---|
This compound | High potency; selective for PPARα | ||
Fenofibrate | Used for dyslipidemia treatment | ||
Clofibrate | Earlier drug for hyperlipidemia; less selective | ||
Pioglitazone | Targets multiple PPARs; thiazolidinedione class |
Pharmaceutical Development
This compound serves as a valuable reagent in organic synthesis and pharmaceutical development, particularly in creating compounds that target metabolic pathways.
- Research Application : Its use in synthesis allows for the exploration of new therapeutic agents aimed at metabolic disorders and related diseases .
Mechanistic Insights
The mechanism through which this compound exerts its effects involves binding to the PPARα receptor, leading to the transcriptional regulation of genes involved in fatty acid uptake and metabolism. This activation pathway is critical for understanding how modulation of PPARα can influence metabolic health.
Wirkmechanismus
The mechanism of action of GW 9578 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are not well-characterized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid: Similar structure but different functional groups.
2,4-Difluorophenyl carbamoyl derivatives: Various compounds with similar core structures but different substituents.
Uniqueness
GW 9578 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biologische Aktivität
GW 9578 is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, including obesity, insulin resistance, and dyslipidemia. This article compiles comprehensive data on the biological activity of this compound, supported by various studies and findings.
This compound acts primarily through the activation of PPARα, leading to the modulation of gene expression involved in fatty acid oxidation and lipid metabolism. The compound demonstrates significant selectivity for PPARα over other PPAR subtypes, particularly PPARγ and PPARδ.
Key Findings on Receptor Activation
The potency of this compound as a PPARα agonist is highlighted in several studies, with an EC50 value of approximately 8 nM, indicating its strong efficacy at low concentrations. In contrast, it shows minimal activity towards PPARγ and PPARδ, with EC50 values exceeding 2000 nM for these receptors .
Impact on Lipid Metabolism
This compound has been shown to significantly reduce serum triglyceride levels in rodent models. This reduction is crucial as elevated triglyceride levels are associated with increased cardiovascular risk. In addition to lowering triglycerides, this compound also helps prevent hyperinsulinemia in models of insulin resistance, further supporting its potential role in managing metabolic syndrome .
Case Studies and Experimental Evidence
- Animal Studies : In a study involving diet-induced obese (DIO) mice, administration of this compound resulted in decreased body weight gain and improved lipid profiles compared to control groups. The compound was administered at a dose of 1 mg/kg, demonstrating significant effects on body composition over a period of four weeks .
- Clinical Implications : The implications of this compound extend to human health, particularly concerning cardiovascular diseases linked to dyslipidemia. Its selective action on PPARα suggests that it could be developed into a therapeutic agent that mitigates the adverse effects typically associated with broader-acting PPAR agonists .
Comparative Data Table
The following table summarizes the comparative potency of this compound against other known PPAR agonists:
Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
---|---|---|---|
This compound | 8 | >2000 | >2000 |
Pemafibrate | 0.8 | 4300 | 9000 |
Fenofibrate | 30 | 300 | >100 |
Wy-14643 | 5000 | >60000 | >35000 |
Eigenschaften
IUPAC Name |
2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQNYMXQHLMADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179493 | |
Record name | GW 9578 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247923-29-1 | |
Record name | GW 9578 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247923291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW 9578 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-9578 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32ABL87X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.